(1-Methylpyrrolidin-3-yl)-pyridin-3-ylmethanol
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Overview
Description
“(1-Methylpyrrolidin-3-yl)methanol” is a chemical compound with the molecular formula C6H13NO12. It is a liquid at room temperature1. The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom3.
Synthesis Analysis
While specific synthesis methods for “(1-Methylpyrrolidin-3-yl)-pyridin-3-ylmethanol” are not available, pyrrolidine derivatives can be synthesized from different cyclic or acyclic precursors3. For example, “(1-methylpyrrolidin-3-yl)methanamine” can be synthesized from different precursors4.
Molecular Structure Analysis
The molecular structure of “(1-Methylpyrrolidin-3-yl)methanol” consists of a pyrrolidine ring with a methyl group attached to one of the carbon atoms and a methanol group attached to another carbon atom12.
Chemical Reactions Analysis
The specific chemical reactions involving “(1-Methylpyrrolidin-3-yl)-pyridin-3-ylmethanol” are not available. However, pyrrolidine derivatives have been found to exhibit various biological activities, including inhibitory activity against COX-23.
Physical And Chemical Properties Analysis
“(1-Methylpyrrolidin-3-yl)methanol” has a molecular weight of 115.18 g/mol12. It is a liquid at room temperature1.
Scientific Research Applications
Drug Metabolism and Pharmacokinetics
One significant application of pyridine derivatives involves the study of drug metabolism, specifically through cytochrome P450 (CYP) enzymes in human liver microsomes. These enzymes metabolize a wide array of drugs, and understanding their interactions is crucial for predicting drug-drug interactions (DDIs). Chemical inhibitors with pyridine structures, similar to "(1-Methylpyrrolidin-3-yl)-pyridin-3-ylmethanol," play a critical role in deciphering the involvement of specific CYP isoforms in the metabolism of various drugs (Khojasteh et al., 2011).
Chemical Synthesis and Catalysis
Pyridine derivatives are integral to the synthesis of complex organic compounds. For instance, they are used as catalysts in the synthesis of pyrano[2,3-d]pyrimidine scaffolds, which are precursors for medicinal and pharmaceutical industries due to their bioavailability and broad synthetic applications (Parmar et al., 2023). Moreover, pyridine and its derivatives have been highlighted for their medicinal importance in modern applications, showcasing their versatility in various biological activities and as potential candidates for drug development (Altaf et al., 2015).
Material Science and Engineering
In material science, derivatives of pyrrolidinone, a compound related to the pyridine structure , have been studied for their potential as new biomaterials. These derivatives exhibit versatile functional properties, making them suitable for applications in biosensors and as electrically addressable tissue/cell support substrates. The interaction of these polymers with biological tissues suggests their potential in contributing to the next generation of biomaterials (Ateh et al., 2006).
Safety And Hazards
The specific safety and hazard information for “(1-Methylpyrrolidin-3-yl)-pyridin-3-ylmethanol” is not available. However, safety precautions should always be taken when handling chemical substances5.
Future Directions
The future directions for research on “(1-Methylpyrrolidin-3-yl)-pyridin-3-ylmethanol” and similar compounds could involve further exploration of their biological activities and potential applications in drug discovery3.
Please note that this information is based on the available data and may not be fully applicable to “(1-Methylpyrrolidin-3-yl)-pyridin-3-ylmethanol”. Further research would be needed to provide a comprehensive analysis of this specific compound.
properties
IUPAC Name |
(1-methylpyrrolidin-3-yl)-pyridin-3-ylmethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-13-6-4-10(8-13)11(14)9-3-2-5-12-7-9/h2-3,5,7,10-11,14H,4,6,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSINNZHLMQZOOX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1)C(C2=CN=CC=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90400378 |
Source
|
Record name | 1-METHYL-3 (HYDROXY- (3-PYRIDYL) METHYL) PYRROLIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90400378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Methylpyrrolidin-3-yl)-pyridin-3-ylmethanol | |
CAS RN |
887407-08-1 |
Source
|
Record name | 1-METHYL-3 (HYDROXY- (3-PYRIDYL) METHYL) PYRROLIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90400378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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